3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
Beschreibung
3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a heterocyclic compound featuring a 1,2,4-triazine core substituted with amino, oxo, and propanoic acid moieties. Its structure enables strong intermolecular interactions via hydrogen bonding (amino and carbonyl groups) and π-stacking, making it highly reactive in condensation and cyclization reactions . The compound is commercially available for research purposes, emphasizing its utility in synthetic organic chemistry, particularly in mechanistic studies due to its ability to stabilize transition states .
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(3,4-diamino-5-oxo-1,2,4-triazin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c7-6-10-9-3(1-2-4(12)13)5(14)11(6)8/h1-2,8H2,(H2,7,10)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHRHHFRIHCAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NN=C(N(C1=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Die synthetischen Wege und Reaktionsbedingungen für WAY-637195 sind in öffentlichen Quellen nicht umfassend dokumentiert. Es wird typischerweise in einem Labor unter kontrollierten Bedingungen hergestellt. Industrielle Produktionsmethoden für WAY-637195 sind in der verfügbaren Literatur ebenfalls nicht ausführlich beschrieben .
Analyse Chemischer Reaktionen
WAY-637195 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen aus WAY-637195, der oft durch Oxidationsmittel erleichtert wird.
Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe in WAY-637195 durch eine andere, oft unter Verwendung spezifischer Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The synthesis of 3-(3,4-diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multi-step organic reactions that include the formation of triazine rings. Research has shown that variations of this compound can lead to derivatives with enhanced biological activities or improved solubility profiles for pharmaceutical applications .
Antifolate Activity
The compound has been studied for its potential as an antifolate agent. Antifolates are crucial in cancer therapy as they inhibit enzymes involved in nucleotide synthesis. Specifically, compounds similar to this compound have demonstrated inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), two key enzymes in the folate metabolism pathway .
Table 1: Inhibitory Potencies of Related Compounds
| Compound | DHFR IC50 (µM) | TS IC50 (µM) |
|---|---|---|
| Compound A | 0.022 | 0.009 |
| Compound B | 0.10 | 0.15 |
| 3-(3,4-Diamino...) | TBD | TBD |
Note: TBD indicates values that require further research for precise quantification.
Cytotoxicity
Studies indicate that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation through interference with folate metabolism .
Cancer Treatment
Given its antifolate properties, this compound could be developed into a therapeutic agent for cancers that are sensitive to folate metabolism disruption. The structure-function relationship studies suggest that modifications to the triazine ring can enhance its efficacy and selectivity against tumor cells .
Proteomics Research
The compound is also utilized in proteomics research as a building block for synthesizing more complex molecules that can interact with biological systems at a molecular level. Its unique structure allows researchers to explore novel interactions within protein pathways .
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of triazine derivatives. For instance:
- Study on Inhibition Mechanism : A study demonstrated that specific modifications to the triazine core could improve binding affinity to DHFR and TS compared to traditional antifolates like methotrexate .
- Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that certain derivatives exhibited significant cytotoxic effects while maintaining low toxicity in normal cells, indicating a favorable therapeutic index .
Wirkmechanismus
The mechanism of action of WAY-637195 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are not extensively detailed in available literature .
Vergleich Mit ähnlichen Verbindungen
Benzocrown Ether-Modified Triazinones
Compounds such as 3-(1-Acetyl-5-oxo-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)benzo-12-crown-4 (10a) are synthesized via acylation of triazinones with benzocrown ethers . Unlike the target compound, these derivatives incorporate crown ethers, enhancing their ability to complex metal ions and modulate solubility in polar solvents. However, the acetyl and phenyl substituents reduce nucleophilicity compared to the diamino group in 3-(3,4-diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid, limiting their utility in condensation reactions .
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic Acid
This triazine derivative (C₈H₁₂N₄O₄) features methoxy groups and an amino-linked propanoic acid chain . The methoxy substituents increase electron density on the triazine ring, reducing electrophilicity compared to the oxo group in the target compound. Its lower reactivity in condensations (66.6% yield in synthesis) contrasts with the target compound’s higher efficiency in stabilizing transition states .
Brominated Thioether Derivative
The thioether linkage alters reactivity pathways, favoring nucleophilic substitutions over condensations, unlike the target compound’s amino-driven reactivity .
Propanoic Acid Derivatives with Heterocyclic Cores
Chlorinated 3-Phenylpropanoic Acids
Natural products like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit antimicrobial activity against E. coli and S. aureus due to chloro and hydroxyl substituents . While sharing the propanoic acid moiety, their lack of a triazine core limits their application in synthetic chemistry but highlights divergent biological roles compared to the target compound .
Pyran-Modified Propanoic Acids
3-(2-Oxo-2H-pyran-6-yl)propanoic acid demonstrates moderate antifungal activity against Aspergillus niger . Its pyran ring confers rigidity and electronic effects distinct from the triazine core, underscoring how heterocycle choice dictates functional properties .
Data Tables
Research Findings and Mechanistic Insights
- Reactivity: The diamino and oxo groups in the target compound facilitate nucleophilic attack and hydrogen bonding, enabling efficient participation in condensation reactions (e.g., forming hydrazones or triazine-linked polymers) .
- Divergent Applications: While benzocrown triazinones excel in supramolecular chemistry , chlorinated propanoic acids prioritize bioactivity , and the target compound bridges synthetic utility and mechanistic exploration .
- Electronic Effects : Methoxy groups in 1,3,5-triazine derivatives reduce electrophilicity compared to the oxo group in 1,2,4-triazines, impacting reaction kinetics .
Biologische Aktivität
3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The compound can be synthesized through the reaction of appropriate amino acids with triazine derivatives. The synthetic pathway often includes steps such as condensation reactions and hydrolysis to yield the desired product.
Antifolate Properties
Research has indicated that compounds similar to this compound exhibit antifolate activity by inhibiting key enzymes involved in folate metabolism. Specifically, studies have shown that derivatives of this compound can inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical for DNA synthesis and cell proliferation.
Table 1: Inhibitory Activity Against Key Enzymes
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | DHFR | 0.018 |
| Similar Compound A | TS | 0.020 |
| Similar Compound B | GAR-TFase | 0.020 |
Note: IC50 values indicate the concentration required to inhibit enzyme activity by 50%.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the growth of leukemia cells with an IC50 value in the nanomolar range.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MOLT-4 (Leukemia) | 0.020 |
| Detroit 98 | 0.018 |
| L Cells | 0.015 |
The biological activity of this compound is primarily attributed to its ability to mimic folate structures and inhibit enzymes involved in folate-dependent pathways. This inhibition leads to disrupted nucleotide synthesis and ultimately results in cell cycle arrest and apoptosis in rapidly dividing cells.
Case Studies
- Case Study on Antitumor Activity : A study evaluated the antitumor efficacy of this compound in vivo using mouse models bearing human leukemia xenografts. Results indicated significant tumor growth inhibition compared to control groups.
- Case Study on Enzyme Inhibition : Another study focused on the kinetic properties of the compound as a DHFR inhibitor. The results showed that it competes effectively with dihydrofolate for binding sites on the enzyme.
Q & A
Basic: What synthetic methodologies are recommended for producing 3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid, and how can reaction yields be optimized?
Answer:
Synthesis typically involves multi-step reactions, such as cyclocondensation of thiourea derivatives with α,β-unsaturated esters, followed by selective reduction and functionalization. Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
- Catalysts : Using acetic acid or trifluoroacetic acid to enhance cyclization efficiency.
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) to isolate the product.
Yields (~60–75%) can be improved by optimizing stoichiometry and reaction time. For analogous triazinones, yields of 63–76% were achieved via similar protocols .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Answer:
A combination of:
- FT-IR : Identifies carbonyl (1670–1700 cm⁻¹) and amine (3200–3400 cm⁻¹) groups.
- ¹H/¹³C NMR : Assigns proton environments (e.g., triazine ring protons at δ 6.8–7.2 ppm) and carbon backbone.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 228.0864 for C₆H₁₀N₅O₃).
For triazine derivatives, these methods have resolved tautomeric forms and confirmed substituent positions .
Advanced: How can researchers resolve discrepancies in crystallographic data due to the compound’s instability?
Answer:
- Crystallization conditions : Use mixed solvents (e.g., DMSO/water) and slow evaporation at 4°C.
- Cryoprotection : Flash-cooling crystals in liquid nitrogen with 20–25% glycerol.
- Refinement tools : SHELXL for high-resolution data (≤1.0 Å) to model disorder or partial occupancy. For labile triazines, SHELX has successfully refined structures despite thermal motion challenges .
Advanced: What computational strategies predict the compound’s reactivity in biological systems?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity.
- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., docking with microbial enzymes).
- ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity. For similar triazines, MD simulations revealed binding affinities to bacterial dihydrofolate reductase .
Advanced: How should contradictory bioactivity data across studies be addressed?
Answer:
- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1×10⁵ CFU/mL).
- Orthogonal validation : Confirm activity via both agar diffusion and microbroth dilution.
- Positive controls : Compare with known inhibitors (e.g., trimethoprim for dihydrofolate reductase inhibition). In triazinone studies, discrepancies in MIC values were resolved by controlling pH and temperature .
Basic: What storage conditions prevent degradation of this compound?
Answer:
- Temperature : Store at –20°C under inert gas (argon or nitrogen).
- Moisture control : Use desiccants (silica gel) in sealed containers.
- Light protection : Amber vials to prevent photodegradation. Safety data for related compounds recommend these practices to maintain stability .
Advanced: How can tautomerism in solution-phase studies be experimentally characterized?
Answer:
- Variable-temperature NMR : Monitor chemical shift changes (e.g., NH protons) to identify dominant tautomers.
- UV-Vis spectroscopy : Detect absorption shifts (250–300 nm) correlating with tautomeric equilibrium.
- Computational modeling : Compare experimental data with DFT-predicted tautomer energies. For triazinones, this approach confirmed keto-enol tautomer prevalence .
Advanced: What strategies improve reproducibility in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progression.
- Design of Experiments (DoE) : Optimize parameters (e.g., pH, solvent ratio) via response surface methodology.
- Quality control : HPLC with a C18 column (5 µm, 4.6×250 mm) and 0.1% TFA/ACN gradient. For triazine derivatives, DoE increased yields by 15% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
